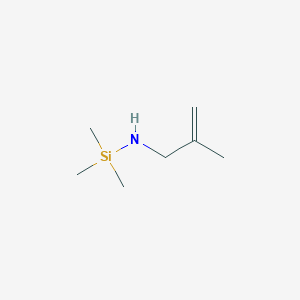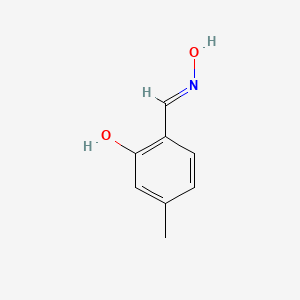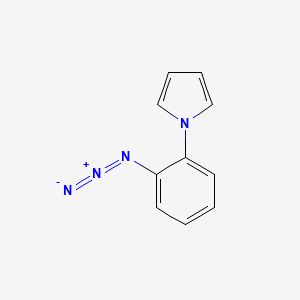![molecular formula C15H11N5S B14294727 N,3-Diphenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine CAS No. 113486-75-2](/img/structure/B14294727.png)
N,3-Diphenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,3-Diphenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These fused ring systems are known for their diverse pharmacological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,3-Diphenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . Another common method includes the reaction of 4-amino-5-mercapto-1,2,4-triazoles with aromatic carboxylic acids in the presence of dehydrating agents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N,3-Diphenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to corresponding amines or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N,3-Diphenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N,3-Diphenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like urease, which is crucial for the survival of certain microorganisms . The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar fused ring structure and exhibits comparable pharmacological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomer with similar biological properties.
1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine: Known for its antimicrobial and anticancer activities.
Uniqueness
N,3-Diphenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is unique due to its specific substitution pattern, which enhances its pharmacological profile and makes it a valuable scaffold for drug development .
Eigenschaften
CAS-Nummer |
113486-75-2 |
|---|---|
Molekularformel |
C15H11N5S |
Molekulargewicht |
293.3 g/mol |
IUPAC-Name |
N,3-diphenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine |
InChI |
InChI=1S/C15H11N5S/c1-3-7-11(8-4-1)13-17-18-15-20(13)19-14(21-15)16-12-9-5-2-6-10-12/h1-10H,(H,16,19) |
InChI-Schlüssel |
QPGCYLVIRPFQEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Carbamodithioic acid, [(benzoylamino)carbonyl]-, methyl ester](/img/structure/B14294644.png)
![N~2~,N~4~,N~6~-Tris[(4-methylphenyl)methyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14294654.png)
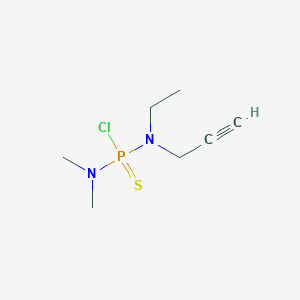

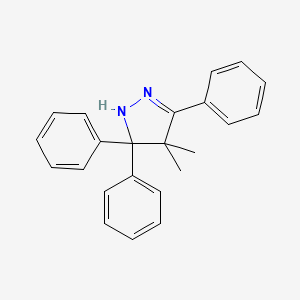
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(phenylmethyl)-, ethyl ester](/img/structure/B14294678.png)
![3-[(Prop-2-en-1-yl)sulfanyl]furan](/img/structure/B14294684.png)
![Dibutyl [2-(methylsulfanyl)ethyl]boronate](/img/structure/B14294686.png)
![2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate](/img/structure/B14294692.png)
